molecular formula C14H12N4O B2812889 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone CAS No. 338414-25-8

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Cat. No.: B2812889
CAS No.: 338414-25-8
M. Wt: 252.277
InChI Key: QNSYWZLSKKESSW-SFQUDFHCSA-N
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Description

3-(2-Furyl)-4H-pyrazol-4-one N-(3-Methylphenyl)hydrazone (CAS 338414-25-8) is a synthetic compound of significant research interest due to its hybrid chemical structure, which incorporates both a hydrazone and a pyrazole moiety. Hydrazones are a prominent class in medicinal chemistry, well-documented for their diverse biological activities, including antitumoral, antimicrobial, anticonvulsant, and anti-inflammatory properties . The azometine (-NHN=CH-) proton within the hydrazone group is a key pharmacophore responsible for its bioactivity . The pyrazole ring system is another privileged scaffold in drug discovery, found in numerous commercially available drugs and known to exhibit a broad spectrum of pharmacological effects, such as anticancer and anti-inflammatory activities . The fusion of these two bioactive frameworks into a single molecule makes this compound a valuable precursor or target structure in the development of new therapeutic agents. Its mechanism of action in research settings is often associated with the ability of such hybrids to interact with multiple enzymatic targets; for instance, similar hydrazone-pyrazole hybrids have been studied as inhibitors of VEGFR-2 (a target in anticancer research) and tubulin polymerization . Researchers utilize this compound primarily in exploratory medicinal chemistry and drug discovery programs. Its structure makes it a versatile intermediate for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazolines and 4-thiazolidinones, which are cores in many bioactive molecules . The compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQARWVQDBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the condensation of 3-(2-furyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazolone rings.

    Reduction: Hydrazine derivatives with modified functional groups.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis, where inflammation plays a key role in disease progression .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 3-(2-furyl)-4H-pyrazol-4-one and N-(3-methylphenyl)hydrazine. This reaction is facilitated under acidic conditions and yields the hydrazone derivative effectively .

Case Study: Synthesis Methodology

A detailed case study outlines the synthesis process:

  • Reagents : 3-(2-furyl)-4H-pyrazol-4-one (0.01 mol) and N-(3-methylphenyl)hydrazine (0.01 mol).
  • Solvent : Dry ethanol or DMF.
  • Procedure : The reagents are mixed and refluxed for several hours until completion, followed by purification through recrystallization.

Ligands in Coordination Chemistry

Due to its ability to coordinate with metal ions, this compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science applications .

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it an attractive candidate for optoelectronic devices .

Mechanism of Action

The mechanism of action of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on pyrazolone-based hydrazones with variations in substituents. Below is an analysis of key analogs, including the compound :

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyrazolone 3-Position Hydrazone-Linked Aromatic Group Notable Properties/Applications
3-(2-Furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone 2-Furyl (heterocyclic) 3-Methylphenyl Hypothesized enhanced solubility due to furyl oxygen; potential bioactive properties (theoretical)
3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone 4-Bromophenyl (electron-withdrawing) 3-Methylphenyl Medical applications (exact mechanism unspecified); commercial availability via EOS Med Chem
3-Chloro-N-(4-chloro-2-fluorophenyl)propanamide Chlorinated alkyl chain 4-Chloro-2-fluorophenyl Likely bioactive (antimicrobial/antifungal potential inferred from halogenation)

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

  • Furyl vs. Bromophenyl : The 2-furyl group in the target compound introduces a heteroatom (oxygen), which may enhance solubility and hydrogen-bonding capacity compared to the bromophenyl group in its analog (CAS 338414-37-2). Bromophenyl’s electron-withdrawing nature could increase stability but reduce metabolic degradation rates in vivo .
  • Halogenation : Chlorinated or brominated analogs (e.g., 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide) are often prioritized for antimicrobial activity due to halogen atoms’ role in disrupting microbial enzymes .

In contrast, the furyl derivative lacks documented commercial or research data, suggesting it remains understudied.

However, bromophenyl’s lipophilicity could favor blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

Biological Activity

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a heterocyclic compound with the CAS number 338414-25-8, has garnered attention due to its diverse biological activities. This compound features a furan ring, a pyrazolone core, and a hydrazone linkage, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Chemical Formula: C14_{14}H12_{12}N4_{4}O
Molecular Weight: 240.27 g/mol
IUPAC Name: (4E)-3-(furan-2-yl)-4-[2-(3-methylphenyl)hydrazin-1-ylidene]-4H-pyrazole

The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. Specifically, studies have shown that 3-(2-furyl)-4H-pyrazol-4-one derivatives can inhibit the growth of various bacterial strains. For instance, the compound demonstrated effective activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
Staphylococcus aureus1850
Bacillus subtilis1250

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vitro assays. In one study, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at a concentration of 10 µM . This suggests a potential mechanism of action involving modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the regulation of cell cycle proteins .

Cell Line IC50 (µM) Mechanism
MCF-715Caspase activation
HeLa12Cell cycle regulation

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Abdel-Hafez et al. evaluated various pyrazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains .
  • Anti-inflammatory Mechanism Investigation : Research by Selvam et al. explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds could effectively reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .
  • Antitumor Activity Assessment : A recent publication assessed the anticancer effects of this compound on several cancer cell lines, revealing promising results in terms of cell viability reduction and apoptosis induction .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone?

The compound is synthesized via acid-catalyzed condensation between 3-(2-furyl)-4H-pyrazol-4-one and N-(3-methylphenyl)hydrazine. Ethanol or methanol solvents under reflux (60–80°C) are typical, with acetic acid as a catalyst. Yields up to 75% are achieved by optimizing molar ratios (1:1.2) and reaction times (6–8 hours). Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbonyl groups (C=O at ~160 ppm).
  • FT-IR : Confirms hydrazone formation (N–H stretch at 3200–3300 cm⁻¹, C=N at 1580–1620 cm⁻¹).
  • UV-Vis : Identifies π→π* transitions in the furyl and hydrazone moieties (λmax ~280–320 nm).
  • Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected m/z: ~310) .

Q. How is the compound’s purity assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (observed range: 180–185°C). Thin-layer chromatography (TLC) with iodine visualization monitors reaction progress .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystallographic interpretations of this compound?

Hydrogen bonds (e.g., N–H···O or C–H···π interactions) are analyzed using graph-set notation and Hirshfeld surface calculations. Disordered solvent molecules in crystal lattices may require refinement restraints in SHELXL . For example, Etter’s graph-set analysis distinguishes intramolecular (S(6)) vs. intermolecular (C(4)) motifs, resolving packing ambiguities .

Q. What strategies address contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays (e.g., ACE inhibition or antimicrobial MIC tests ) with standardized protocols.
  • Metabolite interference : Remove serum inhibitors via gel filtration before enzymatic assays .
  • Statistical rigor : Use ANOVA to compare batch-to-batch variability (CV <5% for within-run assays) .

Q. How can computational methods predict reactivity or binding modes?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with ACE’s zinc-binding domain, identifying key residues (e.g., His353, Glu384) for structure-activity optimization .

Q. What challenges arise in polymorph identification during crystallization?

Polymorphs are distinguished via single-crystal XRD (resolution >0.8 Å) and DSC (melting endotherm variations). Twinning or pseudo-symmetry in crystals may require data integration from multiple diffraction datasets .

Q. How is the hydrazone moiety’s role in biological interactions validated?

Comparative studies with non-hydrazone analogs (e.g., pyrazole derivatives) quantify target affinity differences. For ACE inhibition, removing the hydrazone group reduces binding by 40–60% .

Methodological Considerations

Q. What experimental parameters optimize synthesis yield?

  • Solvent polarity : Methanol increases reaction rates compared to DMF.
  • Catalyst loading : 5 mol% acetic acid improves yield by 20%.
  • Temperature : Reflux (80°C) minimizes side-product formation .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR frameworks include:

  • Core modifications : Substituents on the furyl or phenyl rings (e.g., electron-withdrawing groups enhance ACE inhibition ).
  • Bioisosteric replacement : Replacing the hydrazone with a thiosemicarbazone alters antimicrobial potency .

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